2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile
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Overview
Description
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is a chemical compound with the molecular formula C9H4N4O and a molecular weight of 184.15 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring substituted with cyano and methyl groups, and a malononitrile moiety. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile typically involves the cyclocondensation of malononitrile with appropriate precursors under controlled conditions. One common method includes the reaction of malononitrile with 3-cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrole in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: The cyano and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile involves its interaction with molecular targets through its reactive functional groups. The cyano and oxo groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various derivatives. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile include:
2-(3-Cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile: Differing by the presence of a hydroxy group.
This compound derivatives:
Properties
Molecular Formula |
C9H4N4O |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(3-cyano-4-methyl-5-oxopyrrol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H4N4O/c1-5-7(4-12)8(13-9(5)14)6(2-10)3-11/h1H3,(H,13,14) |
InChI Key |
KRHYVDPRGSPVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)NC1=O)C#N |
Origin of Product |
United States |
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